4-(Methanesulfinyl)-3-methylphenyl trifluoromethanesulfonate
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Overview
Description
4-(Methanesulfinyl)-3-methylphenyl trifluoromethanesulfonate is an organic compound that belongs to the class of triflates. Triflates are known for their excellent leaving group properties in organic synthesis, making them valuable intermediates in various chemical reactions. This compound is characterized by the presence of a trifluoromethanesulfonate group attached to a phenyl ring substituted with a methanesulfinyl and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methanesulfinyl)-3-methylphenyl trifluoromethanesulfonate typically involves the reaction of 4-(Methanesulfinyl)-3-methylphenol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the acidic by-products formed during the reaction. The general reaction scheme is as follows:
4-(Methanesulfinyl)-3-methylphenol+Trifluoromethanesulfonic anhydride→4-(Methanesulfinyl)-3-methylphenyl trifluoromethanesulfonate+By-products
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Methanesulfinyl)-3-methylphenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The triflate group is an excellent leaving group, making the compound highly reactive in nucleophilic substitution reactions.
Oxidation and Reduction: The methanesulfinyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki and Heck reactions, due to the presence of the triflate group.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts are commonly used in Suzuki and Heck reactions.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl derivatives.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
4-(Methanesulfinyl)-3-methylphenyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Methanesulfinyl)-3-methylphenyl trifluoromethanesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions. The triflate group is highly electron-withdrawing, which stabilizes the transition state and facilitates the departure of the leaving group. This property makes the compound highly reactive and useful in various synthetic applications.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenyl trifluoromethanesulfonate
- Methyl trifluoromethanesulfonate
- Trifluoromethanesulfonic anhydride
Uniqueness
4-(Methanesulfinyl)-3-methylphenyl trifluoromethanesulfonate is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical properties compared to other triflate compounds. The methanesulfinyl group can undergo additional chemical transformations, providing versatility in synthetic applications.
Properties
CAS No. |
57728-87-7 |
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Molecular Formula |
C9H9F3O4S2 |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
(3-methyl-4-methylsulfinylphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C9H9F3O4S2/c1-6-5-7(3-4-8(6)17(2)13)16-18(14,15)9(10,11)12/h3-5H,1-2H3 |
InChI Key |
XSRDDBJWXGRDQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OS(=O)(=O)C(F)(F)F)S(=O)C |
Origin of Product |
United States |
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